molecular formula C17H15N3O2 B5543419 N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide

N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide

Cat. No.: B5543419
M. Wt: 293.32 g/mol
InChI Key: ALADBLUDBOEBBL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide typically involves the reaction of 2-hydroxy-1-methylindole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and benzamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-7-9-12(10-8-11)16(21)19-18-15-13-5-3-4-6-14(13)20(2)17(15)22/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALADBLUDBOEBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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